molecular formula C9H12N4O B5571369 2-HYDRAZINO-6-(METHOXYMETHYL)-4-METHYL-3-PYRIDYL CYANIDE

2-HYDRAZINO-6-(METHOXYMETHYL)-4-METHYL-3-PYRIDYL CYANIDE

Cat. No.: B5571369
M. Wt: 192.22 g/mol
InChI Key: FGKLAQKIKKKCMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-6-(methoxymethyl)-4-methyl-3-pyridyl cyanide typically involves the reaction of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile with hydrazine dihydrochloride and hydrazine hydrate in ethylene glycol at 0°C . The reaction proceeds as follows:

    Starting Material: 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile.

    Reagents: Hydrazine dihydrochloride and hydrazine hydrate.

    Solvent: Ethylene glycol.

    Reaction Conditions: The reaction is carried out at 0°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6-(methoxymethyl)-4-methyl-3-pyridyl cyanide undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitro group in the starting material can be reduced to an amino group.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydrazino group can yield azo compounds, while reduction of the nitro group can produce amino derivatives.

Mechanism of Action

The mechanism of action of 2-hydrazino-6-(methoxymethyl)-4-methyl-3-pyridyl cyanide involves its interaction with various molecular targets and pathways. The hydrazino group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazino-6-(methoxymethyl)-4-methyl-3-pyridyl cyanide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

2-hydrazinyl-6-(methoxymethyl)-4-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c1-6-3-7(5-14-2)12-9(13-11)8(6)4-10/h3H,5,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKLAQKIKKKCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NN)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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